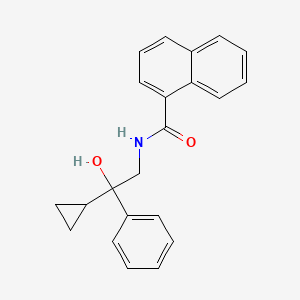

![molecular formula C13H16N2O2 B2954578 4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol CAS No. 885951-30-4](/img/structure/B2954578.png)

4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, a class of compounds to which our compound belongs, has been the subject of many publications . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis

The molecular formula of “4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol” is C13H16N2O2 . It has a molecular weight of 232.28 .Chemical Reactions Analysis

Quinoline, a key component of our compound, has versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry . Many articles report syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Physical And Chemical Properties Analysis

The predicted boiling point of “4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol” is 411.7±45.0 °C . Its predicted density is 1.128±0.06 g/cm3 , and its predicted pKa is 11.61±0.70 .Applications De Recherche Scientifique

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol serves as a precursor in the synthesis of complex quinolin-2-one derivatives, which are valuable in the development of pharmaceuticals and materials .

Methods of Application

The compound is used in direct carbonylation reactions, often involving carbon monoxide (CO), carbon dioxide (CO2), or triphosgene as the carbonyl source. This process is facilitated by catalysts such as palladium acetate (Pd(OAc)2) and copper acetate (Cu(OAc)2) .

Results Summary

The reactions typically yield a variety of quinolin-2-one derivatives under mild conditions. The presence of a secondary amine group in the substrate is necessary, and higher yields are observed with electron-donating groups .

Application in Drug Research and Development

Scientific Field

Pharmacology

Application Summary

The compound is utilized in the synthesis of 4-hydroxy-2-quinolones, which exhibit significant pharmaceutical and biological activities, making them crucial in drug research and development .

Methods of Application

Synthetic methodologies involve heteroannelation processes to create four-membered to seven-membered heterocycles, which demonstrate unique biological activities .

Results Summary

These synthetic approaches have led to the discovery of new drugs and treatment options, with the potential for treating various diseases due to their biological activities .

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol is used in the synthesis of quinoline derivatives that are important for their roles in natural and synthetic chemistry, as well as their biological and pharmacological activities .

Methods of Application

The compound undergoes alkylation and reduction reactions to yield acid derivatives, which are then decarboxylated to produce 4-hydroxy-2(1H)-quinolinone .

Results Summary

The resulting quinolinone compounds have been used to treat conditions such as nocturnal leg cramps and arthritis, and have shown limited success in treating prion infections .

Application in Catalysis

Scientific Field

Catalysis

Application Summary

The compound is involved in catalytic processes to perform Friedlaender condensation, which is a key reaction in the synthesis of various quinoline derivatives .

Methods of Application

A catalytic amount of PEG-supported sulfonic acid is used to facilitate the condensation of 2-aminoacetophenone with ethyl acetoacetate, yielding ethyl 2,4-dimethylquinoline-3-carboxylate .

Results Summary

The reaction is carried out at room temperature in various solvents, such as methanol (CH3OH), diethyl ether (Et2O), acetonitrile (CH3CN), and dichloromethane (CH2Cl2), with the compound serving as a key intermediate .

Application in Isotopic Labeling

Scientific Field

Isotope Chemistry

Application Summary

4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol is used in isotopic labeling of carbonyl carbon, which is beneficial for drug discovery and production .

Methods of Application

The compound is incorporated into synthetic pathways involving isotopically labeled carbonyl sources, such as carbon-13 labeled carbon monoxide (CO) .

Results Summary

This application allows for the tracking of the carbonyl group in metabolic studies and the development of labeled pharmaceuticals for diagnostic purposes .

Application in Material Science

Scientific Field

Material Science

Application Summary

The compound’s derivatives are used as starting materials for the development of new materials with various applications, including electronics and photonics .

Methods of Application

Synthetic routes involve the use of the compound in polymerization reactions or as a monomer unit in the creation of novel polymeric materials .

Results Summary

The materials developed from these processes exhibit unique properties, such as enhanced conductivity or specific optical characteristics, which are valuable in the creation of advanced materials .

This analysis provides a detailed overview of the diverse applications of 4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol in scientific research, highlighting its versatility and importance in various fields of study.

Application in Heterocyclic Chemistry

Scientific Field

Heterocyclic Chemistry

Application Summary

This compound is instrumental in the synthesis of 4-hydroxy-2-quinolones, a class of compounds with significant pharmaceutical and biological activities .

Methods of Application

Recent synthetic approaches focus on the creation of fused heterocycles, which are achieved through various reactions including hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines .

Results Summary

The synthesized heterocycles have shown unique biological activities, contributing to the development of new pharmacological agents .

Application in Carbon Capture and Utilization

Scientific Field

Environmental Chemistry

Application Summary

The compound is used in direct carbonylation reactions, which are not only practical and efficient but also applicable to carbon capture and utilization strategies .

Methods of Application

Direct carbonylation of o-alkenylanilines with carbon monoxide (CO) is performed to synthesize quinolin-2-ones, with the potential to incorporate carbon capture elements .

Results Summary

These methods provide a clear direction for future research in environmental applications, particularly in the context of reducing carbon emissions .

Application in Antimalarial Drug Development

Scientific Field

Pharmaceutical Chemistry

Application Summary

Derivatives of the compound have been found to exhibit activity against strains of the malaria parasite P. falciparum, making them valuable in antimalarial drug development .

Methods of Application

Synthesis of quinoline derivatives like 4-(quinolin-5-ylamino)butanol and 2-methyl-3-(2-methylpyrrolidin-1-yl)quinoline has been explored for their antimalarial properties .

Results Summary

Some derivatives have shown low micromolar activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of malaria, indicating their potential as antimalarial agents .

These additional applications further demonstrate the versatility of “4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol” in various scientific fields, showcasing its potential in contributing to significant advancements in research and development.

Application in Fluorescent Probes Development

Scientific Field

Analytical Chemistry

Application Summary

The compound is used in the development of fluorescent probes for bioimaging due to its quinoline moiety, which can be functionalized to exhibit fluorescence .

Methods of Application

Functionalization often involves the introduction of fluorophores or quenching groups to the quinoline core, which can be achieved through various organic synthesis techniques .

Results Summary

The developed probes have been utilized in cell imaging and tracking, providing valuable insights into cellular processes and molecular interactions .

Application in Anticancer Research

Scientific Field

Biochemistry

Application Summary

Derivatives of the compound have shown potential as anticancer agents, particularly against certain types of breast and prostate cancers .

Methods of Application

Synthesis of oxadiazole-thione derivatives from the compound has been explored, with specific substitutions enhancing the anticancer activity .

Results Summary

Some derivatives have displayed potent anticancer activity, surpassing the efficacy of established drugs like 5-fluorouracil in certain assays .

Application in Antioxidant Research

Scientific Field

Food Chemistry

Application Summary

The compound’s derivatives are investigated for their antioxidant properties, which are crucial in food preservation and nutraceutical development .

Methods of Application

The antioxidant capacity is assessed through various assays, including DPPH radical scavenging and metal chelation tests .

Results Summary

Several derivatives have demonstrated significant antioxidant activity, suggesting their potential use as food additives or dietary supplements .

Propriétés

IUPAC Name |

4-[(2-methoxyethylamino)methyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-17-7-6-14-9-10-8-13(16)15-12-5-3-2-4-11(10)12/h2-5,8,14H,6-7,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUKLTCGRKESLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC(=O)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2954495.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide](/img/structure/B2954498.png)

![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2954499.png)

![3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2954500.png)

![3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954505.png)

![8-[(3-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2954508.png)

![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid](/img/structure/B2954510.png)

![2-Chloro-N-[(2S)-1-hydroxybutan-2-yl]-N-[(4-methyl-3-nitrophenyl)methyl]acetamide](/img/structure/B2954511.png)

![4-[3-(2-Bromo-4,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2954512.png)

![N-[5-[2-(4-aminoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2954513.png)

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2954518.png)